![molecular formula C13H14N2 B2635762 4-methyl-N-(pyridin-3-ylmethyl)aniline CAS No. 113248-79-6](/img/structure/B2635762.png)
4-methyl-N-(pyridin-3-ylmethyl)aniline
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Overview
Description
“4-methyl-N-(pyridin-3-ylmethyl)aniline” is a type of organic compound known as phenylalkylamines . These are organic amines where the amine group is secondary and linked on one end to a phenyl group and on the other end, to an alkyl group .
Molecular Structure Analysis
The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups . It has been structurally characterized only in the form of its piperazin-1-ium salt .Physical And Chemical Properties Analysis
The molecular formula of “4-methyl-N-(pyridin-3-ylmethyl)aniline” is C13H14N2 . Its molecular weight is 198.27 .Scientific Research Applications
Antioxidant and Acetylcholinesterase Inhibitory Properties
Research has explored the antioxidant and acetylcholinesterase (AChE) inhibitory properties of γ-pyridinyl amine derivatives, including compounds closely related to 4-methyl-N-(pyridin-3-ylmethyl)aniline. These studies found that such compounds exhibit significant antioxidant activity and moderate AChE inhibitory capabilities, indicating potential applications in designing new molecules for treating conditions related to oxidative stress and AChE activity (Vargas Méndez & Kouznetsov, 2015).
Catalytic Transfer Hydrogenation
Another area of application is in catalysis, where derivatives of 4-methyl-N-(pyridin-3-ylmethyl)aniline have been used in the synthesis of novel Ir(III) and Rh(III) compounds. These compounds have demonstrated effectiveness in the catalytic transfer hydrogenation of aromatic ketones and aldehydes in water, showcasing their potential as versatile catalysts for organic synthesis (Thangavel, Friedrich, & Omondi, 2017).
Photoluminescent Materials
Derivatives of 4-methyl-N-(pyridin-3-ylmethyl)aniline have also been investigated for their photophysical properties. Studies in this area have focused on the design, synthesis, and characterization of complexes that exhibit high luminescence. These materials are considered for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices, highlighting the compound's relevance in materials science and engineering (Vezzu et al., 2010).
Corrosion Inhibition
Research on corrosion inhibition has revealed that pyridinylmethyl aniline derivatives can serve as effective inhibitors for mild steel in acidic environments. These studies indicate the compound's potential utility in protecting industrial materials from corrosive damage, with implications for the chemical and manufacturing industries (Fernandes et al., 2019).
Mechanism of Action
Target of Action
The primary targets of 4-methyl-N-(pyridin-3-ylmethyl)aniline are Inorganic pyrophosphatase in Burkholderia pseudomallei (strain 1710b) and Leukotriene A-4 hydrolase in humans .
Mode of Action
It is known that the compound interacts with its targets, potentially altering their function .
Biochemical Pathways
Given its targets, it may influence pathways related to pyrophosphate hydrolysis and leukotriene metabolism .
Result of Action
Given its targets, it may influence processes related to energy metabolism and inflammation .
properties
IUPAC Name |
4-methyl-N-(pyridin-3-ylmethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-11-4-6-13(7-5-11)15-10-12-3-2-8-14-9-12/h2-9,15H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZDHSKNNFBFKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(pyridin-3-ylmethyl)aniline |
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